Sub-Nanomolar Affinity for PDE4B1 Establishes Superior Target Engagement for Inflammatory Pathway Research
This compound demonstrates potent inhibition of human recombinant PDE4B1, a key enzyme in inflammatory signaling, with an IC₅₀ value of 0.316 nM [1]. This affinity is several orders of magnitude greater than that observed for many other phenyl acetamide derivatives against this target. For context, a structurally related PDE4B inhibitor from a different chemical series shows an IC₅₀ of 1.58 µM (1580 nM) [2]. The ~5000-fold difference in potency underscores the critical role of the specific ortho-amino, para-bromo, and meta-trifluoromethyl substitution pattern for achieving high-affinity PDE4B1 binding.
| Evidence Dimension | Inhibition of human PDE4B1 |
|---|---|
| Target Compound Data | IC₅₀ = 0.316 nM |
| Comparator Or Baseline | Structurally related PDE4B inhibitor (IC₅₀ = 1580 nM) |
| Quantified Difference | ~5000-fold higher potency for target compound |
| Conditions | Scintillation proximity assay using [³H]-cAMP as substrate |
Why This Matters
This exceptional potency confirms the target compound as a high-value chemical probe for PDE4B-mediated pathways, ensuring robust target engagement at low concentrations and minimizing off-target effects in cellular assays, unlike less potent alternatives.
- [1] BindingDB. (n.d.). BDBM50148240 CHEMBL3763271: Inhibition of human PDE4B1 (IC₅₀ = 0.316 nM). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148240 View Source
- [2] BindingDB. (n.d.). BDBM50128270 CHEMBL3628719: Inhibition of human PDE4B (IC₅₀ = 1580 nM). Retrieved from https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50128270 View Source
